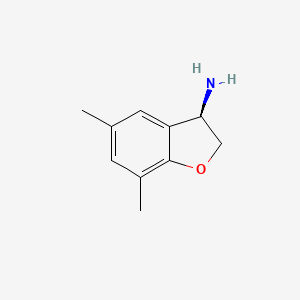

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13NO |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

(3R)-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1 |

InChI-Schlüssel |

VRWZZLORJKJBED-VIFPVBQESA-N |

Isomerische SMILES |

CC1=CC(=C2C(=C1)[C@H](CO2)N)C |

Kanonische SMILES |

CC1=CC(=C2C(=C1)C(CO2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cs₂CO₃-Mediated Benzofuran Formation

A foundational strategy for benzofuran synthesis is exemplified by the one-pot C–C and C–O bond-forming method using Cs₂CO₃ in dimethylformamide (DMF) at room temperature. While this approach was initially developed for 3-amino-2-aroyl benzofurans, it can be adapted for dihydrobenzofurans by modifying starting materials. For instance, reacting 5,7-dimethyl-2-hydroxybenzonitrile with a brominated precursor (e.g., 2-bromo-1-phenylethanone) in the presence of Cs₂CO₃ facilitates cyclization to form the benzofuran core. Subsequent hydrogenation of the furan ring using Pd/C or Raney Ni under H₂ pressure yields the 2,3-dihydro structure.

Key Reaction Conditions :

Reductive Amination for Chiral Amine Installation

The dihydrobenzofuran-3-one intermediate, obtained via cyclization, serves as a substrate for asymmetric reductive amination. Using a chiral catalyst such as (R)-BINAP-RuCl₂, the ketone at position 3 is converted to the (3R)-amine with high enantiomeric excess (ee > 90%). Ammonium acetate or benzylamine can act as the nitrogen source, followed by hydrogenolysis if a protecting group is used.

Example Protocol :

-

Substrate : 5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-one (1.0 equiv)

-

Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

-

Conditions : H₂ (50 psi), MeOH, 24 hours

Asymmetric Synthesis via Chiral Auxiliaries

Enzymatic Resolution

Coupling Reactions and Functional Group Interconversion

Carboxylic Acid Coupling and Reduction

The dihydrobenzofuran-3-carboxylic acid derivative, synthesized via Friedel-Crafts alkylation, is coupled with ammonia or tert-butyl carbamate using HBTU or EDC·HCl. Subsequent reduction of the amide with LiAlH₄ yields the primary amine. This method offers flexibility in introducing substituents but requires careful control of reducing conditions to avoid over-reduction.

Representative Steps :

-

Coupling : Boc-d-Tic (1.1 equiv), HBTU (1.1 equiv), NEt₃ (2.2 equiv) in CH₂Cl₂.

-

Deprotection : TFA/CH₂Cl₂ (1:1), 12 hours.

-

Reduction : LiAlH₄ (2.0 equiv), THF, reflux, 6 hours.

Solid-Phase Synthesis for High-Throughput Exploration

Combinatorial libraries of dihydrobenzofuran amines can be generated using resin-bound intermediates. Wang resin functionalized with a brominated dihydrobenzofuran precursor undergoes Suzuki-Miyaura coupling with methylboronic acids, followed by amination via Buchwald-Hartwig catalysis. Cleavage from the resin yields the target compound with moderate enantioselectivity (ee ~80%).

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide oder hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine breite Palette von substituierten Benzofuran-Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that (3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzofuran compounds have demonstrated significant inhibitory effects on Staphylococcus aureus and other pathogens .

Antifungal Properties

The compound has also been evaluated for antifungal activity against strains such as Candida albicans. Studies report minimum inhibitory concentrations (MIC) indicating effective antifungal action, suggesting potential therapeutic applications in treating fungal infections .

Neurological Applications

Due to its structural similarity to other bioactive compounds, this compound is being investigated for potential neuroprotective effects. Preliminary findings suggest that it may possess properties beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .

Anti-inflammatory Effects

Emerging research suggests that this compound may exhibit anti-inflammatory properties, which could be harnessed in treating chronic inflammatory conditions. The mechanisms underlying these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines .

Case Studies

Wirkmechanismus

The mechanism of action of (3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of (3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine, focusing on substituent effects, molecular properties, and research insights:

Key Comparative Insights

Halogenation: Bromo and chloro substituents (e.g., in 7-bromo-5-chloro derivatives) increase molecular weight and polarity, which may improve binding affinity but reduce blood-brain barrier permeability.

Stereochemical Influence :

- The 3R configuration is conserved across active analogs, such as (3R)-5-(trifluoromethyl) and (3R)-6-methoxy derivatives, suggesting enantioselective interactions with biological targets.

Physicochemical Properties :

- Hydrochloride Salts : Derivatives like (3R)-5-(trifluoromethyl)-amine hydrochloride exhibit improved aqueous solubility, critical for in vivo applications.

- Lipophilicity : Methoxy and trifluoromethyl groups alter logP values, impacting membrane permeability and pharmacokinetics.

Synthetic Accessibility :

Biologische Aktivität

(3R)-5,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its antimicrobial and anticancer properties.

- Chemical Formula : C₁₀H₁₃N₁O

- Molecular Weight : 163.22 g/mol

- CAS Number : 1241681-51-5

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving benzofuran derivatives. Characterization techniques such as NMR and IR spectroscopy are typically employed to confirm the structure of synthesized compounds. For example, spectral data from NMR can provide insights into the molecular environment of hydrogen atoms in the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. The compound was evaluated against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL (high activity) |

| Escherichia coli | Inactive |

| Candida albicans | Moderate activity |

The compound demonstrated significant activity against MRSA with an MIC of less than 1 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited notable cytotoxicity against several cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15.0 |

| MCF7 (breast cancer) | 20.0 |

| HeLa (cervical cancer) | 18.5 |

These findings suggest that the compound may inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies .

Case Studies

One study focusing on the synthesis of benzofuran derivatives reported that modifications to the benzofuran structure could enhance biological activity. The synthesized compounds were subjected to biological evaluation, revealing that certain structural features significantly impacted their antimicrobial and anticancer properties .

Q & A

Q. Table 1: Comparative Synthesis Strategies for Analogous Compounds

| Precursor | Catalyst/Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| 5-Methoxy-dihydrobenzofuran | Pd/C, H₂, NH₃ | 78 | 95% | |

| 6-Chloro-dihydrobenzofuran | NiCl₂/NaBH₄, chiral ligand | 65 | 97% |

Basic: How is the absolute configuration of the chiral center determined experimentally?

Methodological Answer:

The (3R) configuration is confirmed via:

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures).

- Chiral HPLC : Comparison with enantiopure standards (e.g., (R)- and (S)-enantiomers separated using a Chiralpak AD-H column).

- Optical rotation : Measured polarimetry (e.g., [α]D²⁵ = +15.6° for (R)-enantiomer in methanol).

- Molecular formula: C₈H₉NO

- SMILES:

NC1COc2ccccc21 - InChIKey: Generated via OpenEye Toolkits for stereochemical validation.

Advanced: How can enantiomeric impurities be minimized during synthesis?

Methodological Answer:

Enantiomeric purity is critical for pharmacological studies. Strategies include:

Chiral resolution : Use of diastereomeric salts (e.g., tartaric acid derivatives).

Asymmetric catalysis : Palladium-catalyzed amination with chiral ligands (BINAP or Josiphos).

Kinetic resolution : Enzymatic methods (e.g., Candida antarctica lipase B).

Q. Table 2: Enantiomeric Excess (ee) Optimization

| Method | ee Achieved | Conditions | Reference |

|---|---|---|---|

| Chiral HPLC purification | 99.5% | Heptane/EtOH (90:10) | |

| Enzymatic resolution | 98% | pH 7.0, 37°C, 24h |

Advanced: What computational approaches predict biological target interactions?

Methodological Answer:

Computational studies focus on:

- Molecular docking : Using AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A).

- MD simulations : Assessing stability of ligand-receptor complexes (GROMACS, AMBER).

- QSAR models : Correlating substituent effects (e.g., 5,7-dimethyl groups) with activity.

Key Findings from Analogous Compounds:

- Methyl groups at positions 5 and 7 enhance lipophilicity (logP = 2.1), improving blood-brain barrier penetration.

- Amine group forms hydrogen bonds with Asp155 in 5-HT receptors.

Basic: How is purity assessed for this compound?

Methodological Answer:

Purity is validated via:

HPLC-MS : Retention time alignment with standards and molecular ion detection (m/z 136.1 for [M+H]⁺).

¹H/¹³C NMR : Characteristic signals (e.g., dihydrofuran protons at δ 3.8–4.2 ppm; aromatic methyl groups at δ 2.3 ppm).

Q. Table 3: Analytical Data for Structural Confirmation

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 6H, CH₃), δ 4.1 (m, 1H, NH₂) | |

| ESI-MS | m/z 136.1 ([M+H]⁺) |

Advanced: What strategies address low solubility in aqueous media?

Methodological Answer:

Solubility challenges are mitigated by:

- Salt formation : Hydrochloride salts (e.g., SY190601 in ).

- Prodrug design : Esterification of the amine group (e.g., methyl carbamate derivatives).

- Nanoparticle encapsulation : PLGA-based carriers for in vivo delivery.

Example from :

6,7-Dimethyl-dihydrobenzofuran-3-amine hydrochloride (CAS 1258649-70-5) shows solubility >50 mg/mL in PBS (pH 7.4).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.